molecular formula C21H23NO4 B2493294 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid CAS No. 1866014-66-5

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid

Cat. No.: B2493294
CAS No.: 1866014-66-5
M. Wt: 353.418
InChI Key: ZONNECIESUVLEW-UHFFFAOYSA-N
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid is a synthetic compound known for its application in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides to protect the amino group during the coupling reactions .

Mechanism of Action

Target of Action

It is known to be a derivative of glutamic acid , which plays a crucial role in cellular metabolism and acts as a neurotransmitter in the nervous system.

Mode of Action

As a derivative of glutamic acid , it may interact with glutamate receptors or participate in glutamate-related biochemical pathways

Biochemical Pathways

Given its relation to glutamic acid , it might be involved in the glutamate metabolic pathway, which plays a key role in protein synthesis, energy production, and neurotransmission.

Result of Action

As a derivative of glutamic acid , it might influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid typically involves the protection of the amino group of 3-methylpentanoic acid with the Fmoc group. This can be achieved through the reaction of 3-methylpentanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14(12-20(23)24)10-11-22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNECIESUVLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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